molecular formula C7H7F2N3O B12963388 2-Amino-4,6-difluoro-N-hydroxybenzimidamide

2-Amino-4,6-difluoro-N-hydroxybenzimidamide

Katalognummer: B12963388
Molekulargewicht: 187.15 g/mol
InChI-Schlüssel: XGRYXBCBZPBCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4,6-difluoro-2-nitroaniline with hydroxylamine under acidic conditions to form the desired compound . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalytic amount of acid to facilitate the reaction.

Industrial Production Methods

Industrial production of 2-Amino-4,6-difluoro-N-hydroxybenzimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,6-difluoro-N-hydroxybenzimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzimidazole derivatives .

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-difluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the replication of viruses by interfering with viral enzymes or proteins . The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4,6-difluoro-N-hydroxybenzimidamide is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H7F2N3O

Molekulargewicht

187.15 g/mol

IUPAC-Name

2-amino-4,6-difluoro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7F2N3O/c8-3-1-4(9)6(5(10)2-3)7(11)12-13/h1-2,13H,10H2,(H2,11,12)

InChI-Schlüssel

XGRYXBCBZPBCHC-UHFFFAOYSA-N

Isomerische SMILES

C1=C(C=C(C(=C1N)/C(=N/O)/N)F)F

Kanonische SMILES

C1=C(C=C(C(=C1N)C(=NO)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.